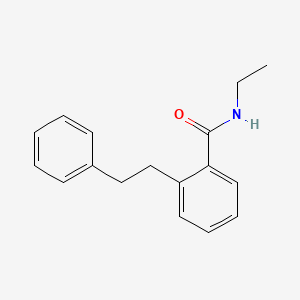

N-ethyl-2-(2-phenylethyl)benzamide

Description

Historical Context of Benzamide (B126) Derivatives in Chemical Science

The journey of benzamide derivatives in chemical science is a rich narrative that spans over a century. Benzamide, the parent compound with the formula C₆H₅CONH₂, is a simple amide derived from benzoic acid. nih.gov Its discovery and the subsequent exploration of its derivatives have been pivotal in the advancement of organic chemistry and medicinal science.

Initially, research into benzamides was driven by the desire to understand the fundamental principles of chemical reactivity and structure. However, the 20th century witnessed a paradigm shift as the biological activities of substituted benzamides came to light. This led to the development of a diverse array of compounds with a wide range of pharmacological applications. For instance, compounds like procainamide, an antiarrhythmic agent, and various antipsychotic drugs with a benzamide scaffold, underscored the therapeutic potential of this chemical class. The versatility of the benzamide structure, allowing for substitutions on both the phenyl ring and the amide nitrogen, has made it a privileged scaffold in drug discovery. researchgate.net

Significance of N-ethyl-2-(2-phenylethyl)benzamide within Contemporary Chemical Biology Research

The significance of this compound in contemporary chemical biology can be inferred by examining its structural components and the known activities of related molecules. The N-phenethylbenzamide framework, a core component of the target molecule, has been identified in natural products and investigated for its biological properties. For example, N-(2-phenylethyl)benzamide has been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria. biosynth.com It has also been observed to impact mitochondrial function, which is a critical area of study in chemical biology for understanding cellular metabolism and disease. biosynth.com

The "ortho" substitution pattern (the 2-position on the benzoyl group) is another crucial feature. Research on ortho-substituted benzamides has revealed that the position of substituents can significantly influence the biological activity and target specificity of a molecule. This is often due to steric effects that can alter the compound's conformation and its ability to bind to biological targets like enzymes or receptors.

The presence of an N-ethyl group, as opposed to a simple N-H or a different alkyl group, can also modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. These factors are critical in determining the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.

Overview of Current Academic Research Trajectories for this compound and Its Analogs

Given the lack of specific literature on this compound, current research trajectories are best understood by looking at its analogs. The academic community continues to explore benzamide derivatives for various applications.

One major research avenue is the development of novel therapeutic agents. Analogs of N-phenethylbenzamide are being investigated for a range of activities. For instance, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as potent and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov

Furthermore, the synthesis and evaluation of N-substituted benzamide derivatives as antitumor agents is an active area of research. researchgate.net These studies often involve modifying the substituents on the benzamide scaffold to optimize activity against specific cancer cell lines and to understand their mechanism of action, which can involve interactions with targets like histone deacetylases. researchgate.net

The exploration of ortho-substituted benzamides also continues to be a fruitful area of investigation. The strategic placement of substituents at the ortho position can lead to compounds with unique biological profiles, and researchers are actively exploring how these modifications can be used to design more selective and potent bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-18-17(19)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLUWONPOFVGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 2 Phenylethyl Benzamide

Established Synthetic Routes to N-ethyl-2-(2-phenylethyl)benzamide

The primary and most established method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine.

Amidation Reactions from Constituent Precursors

The most direct and conventional approach to this compound is the amidation of 2-(2-phenylethyl)benzoic acid with ethylamine (B1201723). This reaction forms the core of the synthetic strategy. The key starting material, 2-(2-phenylethyl)benzoic acid, is a known intermediate in the synthesis of other compounds like dibenzosuberone. researchgate.net

The synthesis of a related compound, N-(2-phenylethyl)benzamide, is well-documented and typically involves the reaction of phenethylamine (B48288) with benzoyl chloride. google.comchembk.comchembk.com This established procedure for a similar amide provides a strong basis for the synthesis of this compound. The reaction would proceed by activating the carboxylic acid group of 2-(2-phenylethyl)benzoic acid, followed by nucleophilic attack by ethylamine.

Plausible Synthetic Route:

Activation of 2-(2-phenylethyl)benzoic acid: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation: The resulting 2-(2-phenylethyl)benzoyl chloride is then reacted with ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct, yielding this compound.

Optimized Reaction Conditions and Catalytic Systems

To improve efficiency and yield, various coupling reagents and catalytic systems are commonly employed for amidation reactions. While specific optimized conditions for this compound are not extensively documented in the public domain, general principles of modern amide bond formation can be applied.

Catalytic methods for amidation are gaining traction as they offer milder reaction conditions and reduce stoichiometric waste. catalyticamidation.info Boronic acid-based catalysts, for instance, have been shown to be effective in promoting the direct amidation of carboxylic acids and amines. catalyticamidation.info The mechanism is thought to involve the formation of a reactive acylboronate intermediate.

Another approach involves the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives such as HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation under mild conditions.

| Catalyst/Reagent | Precursors | General Conditions | Potential Advantages |

| Thionyl Chloride | 2-(2-phenylethyl)benzoic acid, Ethylamine | Anhydrous solvent, often with a base | High reactivity of acyl chloride |

| EDC/HOBt | 2-(2-phenylethyl)benzoic acid, Ethylamine | Room temperature, various solvents | Mild conditions, reduced side reactions |

| Boronic Acid Catalyst | 2-(2-phenylethyl)benzoic acid, Ethylamine | Dehydrating conditions, elevated temperature | Catalytic, atom-economical |

Development of Novel Synthetic Pathways for this compound

Research into novel synthetic methods aims to develop more environmentally friendly and efficient processes.

Exploration of Aqueous-Phase Synthesis Strategies

A significant advancement in amide synthesis is the use of aqueous conditions, which circumvents the need for volatile and often hazardous organic solvents. A patented method describes the preparation of N-(2-phenylethyl)benzamide by reacting benzoyl chloride or benzoic acid with phenethylamine in an aqueous solution containing an alkali metal hydroxide. google.com This process is advantageous as the product, being insoluble in water, precipitates out and can be easily isolated by filtration. google.com

Adapting this aqueous-phase strategy to the synthesis of this compound would involve reacting 2-(2-phenylethyl)benzoyl chloride or the corresponding benzoic acid with ethylamine in water with a base like sodium hydroxide. google.com The reaction is typically carried out at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction. google.com

Table of Aqueous Synthesis Parameters (based on related synthesis):

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield (related synthesis) |

| Benzoyl Chloride | Phenethylamine | Sodium Hydroxide | Water | ≤ 10°C | High |

| Benzoic Acid | Phenethylamine | Sodium Hydroxide | Water | ≤ 10°C | High |

Mechanistic Investigations of Reaction Intermediates

The mechanism of amidation reactions, particularly those that are catalyzed, is a subject of ongoing research. In the case of direct amidation catalyzed by boronic acids, it is proposed that the catalyst and the carboxylic acid form an anhydride (B1165640) or a related activated species, which is then susceptible to nucleophilic attack by the amine. catalyticamidation.info Understanding these intermediates is crucial for the rational design of more efficient catalysts.

For the aqueous Schotten-Baumann type reaction, the mechanism involves the formation of the acyl chloride in situ (if starting from the carboxylic acid and a chlorinating agent) or the direct reaction of the added acyl chloride with the amine at the interface of the organic and aqueous phases or in the aqueous phase itself. The base plays a crucial role in neutralizing the generated acid and in deprotonating the amine to increase its nucleophilicity.

Analog Synthesis and Derivatization Strategies for this compound Scaffold

The this compound scaffold presents several opportunities for the synthesis of analogs and derivatives, which can be valuable for structure-activity relationship (SAR) studies in drug discovery.

Derivatization can be achieved by modifying three key parts of the molecule:

The Aromatic Ring of the Benzamide (B126): The phenyl ring can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to explore electronic and steric effects. This would typically involve starting with a substituted 2-bromobenzoic acid derivative, which can then be subjected to a Suzuki or other cross-coupling reaction to introduce the phenylethyl group, followed by amidation.

The Phenylethyl Moiety: The phenyl ring of the phenylethyl group can also be substituted. These analogs would be synthesized starting from the appropriately substituted phenylethylamine or phenylacetic acid precursors.

The N-Ethyl Group: The ethyl group on the nitrogen atom can be replaced with other alkyl or aryl groups. This would be achieved by using a different primary amine in the amidation step. For instance, using benzylamine (B48309) would yield N-benzyl-2-(2-phenylethyl)benzamide.

The synthesis of various N-substituted benzamide derivatives has been reported, highlighting the versatility of the amide bond formation for creating diverse chemical libraries. nih.gov

Modifications at the N-Substituted Ethyl Moiety

Modifications at the N-ethyl group can introduce a range of functionalities, potentially influencing the compound's steric and electronic properties. While direct modifications of the N-ethyl group on this compound are not extensively documented, analogous transformations on similar scaffolds provide insight into potential synthetic routes.

One common modification is the introduction of an oxo group to form an N-acylbenzamide. For instance, the synthesis of N-(2-oxo-2-phenylethyl)benzamide has been reported, which involves the reaction of an appropriate amine with a benzoyl derivative. ambeed.com Another approach to modifying the N-alkyl group is through N-dealkylation followed by re-alkylation with a different alkyl group. The steric and electronic nature of the N-alkyl group can significantly influence the reactivity of the amide. For example, studies on N-alkyl arylsulfonamides have shown that the size of the N-alkyl group (e.g., N-methyl vs. N-ethyl) can affect the propensity for base-induced rearrangement reactions. mdpi.comresearchgate.net

| Modification | Starting Materials | Reagents and Conditions | Resulting Compound |

| N-acylation | Amine, Benzoyl derivative | Varies | N-(2-oxo-2-phenylethyl)benzamide |

| N-alkylation | N-dealkylated benzamide, Alkyl halide | Base | N-alkyl-2-(2-phenylethyl)benzamide |

Substitutions on the Phenylethyl Side Chain

The phenylethyl side chain offers a rich site for chemical modification, particularly on the phenyl ring. These modifications can be achieved either by starting with a substituted phenethylamine or by direct functionalization of the this compound molecule. A patent for polysubstituted N-(phenethyl)benzamide derivatives suggests that the aryl radical of the phenethyl group can be substituted with various functionalities, including halogens, alkyl, hydroxyl, and nitro groups. google.com

The synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various substituted 2-arylethylamines demonstrates the feasibility of incorporating substituents on the phenyl ring of the phenylethyl moiety. mdpi.com These reactions typically involve the acylation of the substituted phenethylamine with an appropriate acyl chloride in the presence of a base like triethylamine. mdpi.com

| Substitution Pattern | Starting Phenethylamine | Acylating Agent | Product | Reference |

| 4-Fluoro | 2-(4-Fluorophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |

| 4-Chloro | 2-(4-Chlorophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |

| 4-Bromo | 2-(4-Bromophenyl)ethylamine | Methacryloyl chloride | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |

| 4-Methoxy | 2-(4-Methoxyphenyl)ethylamine | Methacryloyl chloride | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | mdpi.com |

Chemical Modifications of the Benzamide Phenyl Ring

The synthesis of these derivatives often involves the condensation of a substituted benzoic acid with an appropriate amine using coupling agents like EDC and HOBt. nih.gov For example, the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs involved the use of various substituted benzoic acids to generate a library of compounds. nih.gov

| Benzamide Ring Substituent | Amine | Substituted Benzoic Acid | Coupling Agents | Product |

| Various | Benzylamine | Substituted benzoic acids | EDC, HOBt, DIPEA | N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs |

| Various | 2-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline | Substituted benzoic acids | CDI, TFA | N-substituted benzamide derivatives |

Synthesis of Heterocyclic Analogs (e.g., N-pyridyl, pyrimidine (B1678525) benzamides, imidazopyridine derivatives)

Replacing the phenyl rings of this compound with heterocyclic systems is a common strategy to explore new chemical space and modulate biological activity.

N-pyridyl and Pyrimidine Benzamides: The synthesis of N-pyridyl analogs can be achieved by reacting a pyridylethylamine with a benzoyl chloride or by coupling a 2-aminopyridine (B139424) with a suitable carboxylic acid. For instance, N-[1-(2-pyridyl)ethyl]formamide has been synthesized via a rapid Leuckart reaction from 2-acetylpyridine (B122185) and formamide. digitellinc.com The synthesis of pyrimidine derivatives containing an amide moiety has also been reported, where a substituted aminophenyl pyrimidine is reacted with a substituted benzoyl chloride. frontiersin.org A variety of pyrimidine derivatives have been synthesized through cyclocondensation reactions of 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione with different reagents. nih.gov

Imidazopyridine Derivatives: Imidazopyridines are a significant class of heterocyclic compounds with diverse biological activities. nih.govnih.gove3s-conferences.orgrsc.org Their synthesis often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound or through multicomponent reactions. e3s-conferences.org For example, 2-phenyl-imidazopyridine can be synthesized from 2-aminopyridine and an α-halogenated carbonyl compound. e3s-conferences.org More complex imidazopyridine amides can be prepared by coupling an imidazopyridine carboxylic acid with an amine using peptide coupling reagents like PyBOP or HATU. nih.gov

| Heterocyclic Analog | General Synthetic Approach | Key Reagents |

| N-pyridyl benzamide | Acylation of a pyridylethylamine | Benzoyl chloride |

| Pyrimidine benzamide | Amidation of an aminopyrimidine | Substituted benzoyl chloride |

| Imidazopyridine amide | Condensation and cyclization | 2-aminopyridine, α-halocarbonyl |

| Imidazopyridine amide | Amide coupling | Imidazopyridine carboxylic acid, amine, PyBOP/HATU |

Chemoenzymatic and Stereoselective Synthetic Approaches

The introduction of chirality into the this compound scaffold can be achieved through chemoenzymatic and stereoselective synthetic methods, leading to the production of enantiomerically pure compounds.

Chemoenzymatic Synthesis: Chemoenzymatic strategies combine the high selectivity of enzymes with the versatility of chemical reactions. For the synthesis of chiral amines, which are precursors to chiral benzamides, enzymes such as ω-transaminases and monoamine oxidases are employed in highly regio- and stereoselective chemoenzymatic cascades. This approach allows for the creation of functionalized chiral building blocks under mild conditions.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For benzamides, one approach is the enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination. This method can establish axial chirality in appropriately substituted benzamides. The synthesis of N-[(1S)-1-phenylethyl]benzamide, a chiral analog of the target compound, has been achieved by reacting benzoic acid with (S)-1-phenylethylamine. nih.gov The crystallization of this compound has been shown to result in different polymorphic forms depending on the solvent used. nih.gov

| Approach | Key Principle | Example Application |

| Chemoenzymatic Synthesis | Use of enzymes for selective transformations | Synthesis of chiral amines using ω-transaminases or monoamine oxidases |

| Stereoselective Synthesis | Catalytic or auxiliary-controlled asymmetric reactions | Synthesis of N-[(1S)-1-phenylethyl]benzamide using a chiral amine |

Advanced Spectroscopic and Chromatographic Characterization of N Ethyl 2 2 Phenylethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of N-ethyl-2-(2-phenylethyl)benzamide is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the phenylethyl moiety, and the benzamide (B126) aromatic ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The phenylethyl group would show characteristic multiplets for the aromatic protons and two distinct signals for the two methylene groups of the ethyl bridge. The protons on the benzamide aromatic ring would also produce a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the aliphatic carbons of the ethyl and phenylethyl groups. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing in the downfield region of the spectrum. For instance, in related N-substituted benzamides, the carbonyl carbon signal is often observed around 166-171 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl -CH₂- | ~3.4 (quartet) | ~40 |

| Phenylethyl -CH₂-Ar | ~2.9 (triplet) | ~36 |

| Phenylethyl -CH₂-N | ~3.6 (triplet) | ~50 |

| Aromatic C-H (Phenylethyl) | ~7.2-7.3 (multiplet) | ~126-129 |

| Aromatic C-H (Benzamide) | ~7.3-7.8 (multiplet) | ~127-131 |

| Aromatic C (ipso, Phenylethyl) | - | ~139 |

| Aromatic C (ipso, Benzamide) | - | ~135 |

| Amide C=O | - | ~168 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The molecular weight of this compound is 253.34 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 253 or 254, respectively. The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways. A prominent fragmentation pattern in amides is the cleavage of the bond alpha to the nitrogen atom and the cleavage of the amide bond itself.

Key expected fragments for this compound would include:

A peak at m/z 105: Resulting from the cleavage of the C-N bond, forming the benzoyl cation [C₆H₅CO]⁺. This is a very common fragment for benzamides. researchgate.net

A peak at m/z 148: Corresponding to the [M - C₆H₅CO]⁺ fragment, which is the N-ethyl-2-phenylethylamine cation.

A peak at m/z 91: The tropylium (B1234903) ion [C₇H₇]⁺, arising from the rearrangement and cleavage of the phenylethyl group.

A peak at m/z 77: The phenyl cation [C₆H₅]⁺. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 253 | Molecular Ion [M]⁺ | [C₁₇H₁₉NO]⁺ |

| 148 | [M - C₆H₅CO]⁺ | [CH₃CH₂NHCH₂CH₂C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong band corresponding to the C=O stretching of the tertiary amide group is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration, present in primary and secondary amides, will be absent. The C-N stretching vibration of the amide would appear in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the benzene (B151609) rings would be particularly prominent. The C=O stretch would also be observable, though often weaker than in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on typical values for the functional groups.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amide C=O Stretch | 1630 - 1680 | 1630 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1300 | 1200 - 1300 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound and for its isolation.

A reversed-phase HPLC method would be most suitable for this non-polar compound. This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the two phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. For purity assessment, a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify impurities. By integrating the area under each peak, the relative percentage of each component can be calculated. For preparative applications, the fraction corresponding to the main peak can be collected for further use. sielc.com

X-ray Crystallography for Solid-State Conformational Analysis (if applicable for related structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related N-substituted benzamides provides valuable insights into the likely solid-state conformation. nih.govresearchgate.net

Studies on similar N-substituted benzamides have revealed that the amide group is typically planar. mdpi.com The dihedral angles between the plane of the amide and the aromatic rings are influenced by steric hindrance and crystal packing forces. In many N-aryl benzamides, the aryl rings are significantly tilted with respect to each other to accommodate intermolecular interactions such as hydrogen bonding and π-stacking, which stabilize the crystal lattice. iucr.orgbgu.ac.il It can be expected that in the solid state, this compound would adopt a conformation that optimizes these intermolecular forces, leading to a specific packing arrangement in the crystal.

Computational and Theoretical Investigations of N Ethyl 2 2 Phenylethyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For a molecule like N-ethyl-2-(2-phenylethyl)benzamide, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict key structural parameters. researchgate.net

These calculations yield the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation. The results include precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT provides insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Other analyses, like Natural Bond Orbital (NBO) analysis, can reveal details about charge delocalization and the stability arising from intramolecular interactions. researchgate.net A Molecular Electrostatic Potential (MEP) surface can also be generated to identify the electrophilic and nucleophilic sites on the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data to illustrate the typical output of DFT calculations.

| Parameter | Predicted Value | Unit |

| Total Energy | -845.1234 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

| Dipole Moment | 3.45 | Debye |

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl and phenylethyl groups in this compound means the molecule can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies. By systematically rotating the rotatable bonds, computational methods can map the potential energy surface of the molecule.

This analysis helps identify the most stable, low-energy conformers, which are the most likely to be populated at room temperature. The resulting energy landscape provides a comprehensive view of the molecule's flexibility and the energy barriers between different conformations. Understanding the preferred conformation is essential, as the biological activity of a molecule is often dependent on its specific three-dimensional shape, which dictates how it can fit into a receptor's binding site.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme, and to observe its behavior over time.

Prediction of Ligand-Receptor Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. mdpi.com The process involves placing the ligand into the binding site of a target protein and evaluating the goodness of fit using a scoring function. nih.gov This method provides insights into the binding mode at an atomic level, highlighting potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. mdpi.com

For this compound, docking studies would be used to screen for potential biological targets and to understand how it interacts with them. A successful docking simulation can predict the binding affinity and pose, which are crucial for designing more potent and selective molecules. nih.govphyschemres.org The process typically begins with generating a 3D structure of the ligand and optimizing its geometry using a force field like MMFF94. mdpi.com

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Receptor This table shows example data from a molecular docking simulation to illustrate key findings.

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -9.8 | TYR-210, LEU-154 | Hydrogen Bond, Hydrophobic |

| Hypothetical GPCR B | -8.5 | PHE-112, TRP-250 | Pi-Pi Stacking |

| Hypothetical Enzyme C | -7.2 | ASP-88 | Hydrogen Bond |

Exploration of Binding Sites and Modes

Following the initial prediction from molecular docking, the exploration of binding sites and modes involves a more detailed analysis of the ligand-receptor complex. This step aims to confirm the most likely binding orientation and identify the key amino acid residues within the receptor's active site that are critical for binding. mdpi.com

Molecular dynamics (MD) simulations can be employed to further refine the docked pose. MD simulations model the movement of atoms in the complex over time, providing a dynamic view of the interaction and assessing the stability of the predicted binding mode. This exploration helps to understand how the flexibility of both the ligand and the receptor influences the binding event. nih.gov For this compound, this would reveal which parts of the molecule, such as the benzamide (B126) core or the phenylethyl tail, contribute most significantly to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgderpharmachemica.com The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

2D-QSAR models use numerical descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices. derpharmachemica.com 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. semanticscholar.orgnih.gov These methods align a series of active compounds and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov

For a series of analogs of this compound, a QSAR model could be developed to guide the synthesis of new derivatives with improved potency. The model would identify the key structural features—such as the size of the N-alkyl group or the substitution pattern on the phenyl rings—that are most important for the desired biological effect. nih.govresearchgate.net

Table 3: Illustrative Descriptors in a Hypothetical QSAR Model for Benzamide Analogs This table presents sample descriptors and their potential influence in a QSAR model.

| Descriptor | Type | Contribution to Activity | Interpretation |

| LogP | Physicochemical | Positive | Higher lipophilicity may favor activity. |

| Molecular Weight | Physicochemical | Negative | Increased size may be detrimental. |

| Steric Field (CoMFA) | 3D | Positive in Region A | Bulky groups are favored near the phenylethyl moiety. |

| Electrostatic Field (CoMSIA) | 3D | Negative in Region B | Electronegative groups are favored on the benzamide ring. |

Development of Predictive Models for In Vitro Biological Activities

Predictive modeling is a computational technique used to forecast the biological activity of chemical compounds based on their structural and physicochemical properties. nih.gov These models are trained on datasets of molecules with known activities to establish a quantitative structure-activity relationship (QSAR). The goal is to create a model that can accurately predict whether a new, untested compound will exhibit a desired biological effect. nih.gov

The development of such models for benzamide derivatives involves several key steps. Initially, a dataset of compounds related to this compound with measured in vitro biological activities (e.g., enzyme inhibition, receptor binding) is compiled. sphinxsai.com For each compound in this set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Machine learning algorithms are then employed to build the predictive model. nih.gov Techniques like Partial Least Squares (PLS) and Genetic Function Approximation (GFA) are used to find the best correlation between the molecular descriptors and the observed biological activity. sphinxsai.com For instance, a QSAR study on N-(2-aminophenyl)-benzamide derivatives successfully used the GFA method to generate a model with a good correlation coefficient (r²) of 0.794, indicating a strong relationship between the chosen descriptors and the compounds' histone deacetylase inhibitory activity. sphinxsai.com

The predictive power of these models is essential for virtual screening, allowing researchers to prioritize which novel compounds to synthesize and test in the lab, thereby saving significant time and resources. nih.gov The inclusion of toxicokinetic modeling can further improve the predictive performance by estimating tissue-level concentrations from in vitro data. nih.gov

Table 1: Overview of Predictive Modeling Techniques

| Modeling Technique | Description | Application in Drug Discovery |

| QSAR (Quantitative Structure-Activity Relationship) | Establishes a mathematical relationship between the chemical structure of a compound and its biological activity. | Predicts the activity of new compounds; optimizes lead compounds. |

| GFA (Genetic Function Approximation) | An algorithm that uses principles of evolution to build predictive models by selecting the most relevant descriptors. sphinxsai.com | Develops robust and predictive QSAR models for diverse chemical series. sphinxsai.com |

| PLS (Partial Least Squares) | A statistical method that finds the fundamental relationships between two matrices (chemical descriptors and biological activity). sphinxsai.com | Handles datasets with many, potentially correlated, variables. |

| Deep Learning Models | Utilizes neural networks with many layers to learn complex patterns from large datasets of chemical structures and bioactivity data. nih.gov | Predicts drug-target interactions (DTI) and screens large compound libraries. nih.gov |

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. The selection of appropriate descriptors is a critical step in building a successful QSAR model, as they form the basis for the correlation with biological activity. For benzamide derivatives, a combination of 2D and 3D descriptors is often used to capture the full range of structural features relevant to their function.

In a 3D-QSAR approach known as Molecular Field Analysis (MFA), the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point. sphinxsai.com These values serve as descriptors and provide insight into how the shape and electronic distribution of the molecule influence its activity. A 3D-QSAR model for N-(2-aminophenyl)-benzamide derivatives yielded a high predictive value (r² pred of 0.845), indicating that the steric and electrostatic fields are key determinants of their inhibitory potency. sphinxsai.com

The analysis of these models helps identify which molecular features are most important for biological activity. For example, the model might reveal that increased steric bulk in one region of the molecule decreases activity, while a region of high electrostatic potential (e.g., a hydrogen bond acceptor) in another area is crucial for binding to the biological target. This information provides a rational basis for designing new analogs with improved properties.

Table 2: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Description | Example | Significance |

| Constitutional (2D) | Describes the basic composition and connectivity of the molecule. | Molecular Weight, Atom Count, Number of Rings | Provides a fundamental characterization of the molecule. |

| Topological (2D) | Numerical representation of molecular branching and shape. | Wiener Index, Kappa Shape Indices | Encodes information about the size, shape, and degree of branching. |

| Geometric (3D) | Describes the 3D arrangement of atoms in space. | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits into a binding site. |

| Electrostatic (3D) | Describes the distribution of charge within the molecule. | Dipole Moment, Partial Charges on Atoms | Crucial for understanding electrostatic interactions with the target protein. sphinxsai.com |

| Steric (3D) | Related to the volume and shape of the molecule. | Molar Refractivity, Steric Parameters (from MFA) | Determines the steric fit and potential for steric hindrance at the binding site. sphinxsai.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational method used to identify novel compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model can be generated in two primary ways:

Ligand-Based: When the 3D structure of the target is unknown, the model is built by aligning a set of known active molecules and extracting their common chemical features. dergipark.org.tr

Structure-Based: If the crystal structure of the target protein with a bound ligand is available, the key interaction points between the ligand and the protein can be directly translated into a pharmacophore model. dergipark.org.tr

Once a pharmacophore model is developed based on a lead compound like this compound, it can be used as a 3D query to search large databases of chemical compounds. This process, known as virtual screening, rapidly filters millions of compounds to identify those that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach allows for "scaffold hopping," where entirely new chemical structures that still possess the required pharmacophoric features can be discovered. nih.gov

For example, research on benzamide derivatives has led to the discovery of novel glucokinase activators. nih.gov Similarly, virtual screening campaigns have successfully identified new quinazoline (B50416) derivatives as potential treatments for Chagas Disease by probing proprietary libraries with models based on initial hits. nih.gov This highlights the utility of pharmacophore-based virtual screening in identifying novel and potent ligands from vast chemical spaces. dergipark.org.tr

Table 3: Steps in a Pharmacophore-Based Virtual Screening Workflow

| Step | Description | Objective |

| 1. Pharmacophore Hypothesis Generation | A pharmacophore model is created based on known active ligands or a ligand-protein complex. dergipark.org.tr | To define the essential 3D chemical features required for biological activity. |

| 2. Database Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared, typically generating multiple 3D conformations for each molecule. | To create a diverse chemical space to search. |

| 3. Virtual Screening | The pharmacophore model is used as a 3D query to rapidly screen the compound database. | To filter the database and identify "hits" that match the pharmacophore query. nih.gov |

| 4. Hit Filtering and Prioritization | The initial hits are further filtered based on other properties, such as drug-likeness (e.g., Lipinski's Rule of Five) or predicted ADMET properties. nih.gov | To reduce the number of hits to a manageable set for experimental testing. |

| 5. Experimental Validation | The top-ranked virtual hits are synthesized or purchased and tested in vitro to confirm their biological activity. nih.gov | To validate the predictions of the computational model and identify new active compounds. |

In Vitro Biological Activity and Mechanistic Pathways of N Ethyl 2 2 Phenylethyl Benzamide and Its Analogs

Enzyme Modulation and Inhibition Studies

The interaction of N-ethyl-2-(2-phenylethyl)benzamide and its structural analogs with various enzyme systems has been a subject of scientific inquiry, revealing potential modulatory and inhibitory activities.

Direct research on the monoamine oxidase (MAO) inhibitory activity of this compound is not extensively documented in the reviewed literature. However, studies on related structures provide some context. For instance, the 2-phenylethylamine moiety is a known substrate for MAO. Research has shown that the specific binding of [3H]2-phenylethylamine to rat forebrain membranes is blocked by MAO inhibitors like (-)-deprenyl and pargyline (B1678468) in a concentration-dependent manner, suggesting that the binding sites are associated with MAO-B. nih.gov This fundamental interaction of the phenylethylamine structure with MAO suggests a potential area for future investigation regarding N-substituted benzamide (B126) derivatives.

While specific studies on this compound as a glucokinase activator were not identified, research into novel phenylethyl benzamide derivatives has shown promise in this area. One study identified a potent glucokinase activator, designated YH-GKA, from a series of synthesized benzamide derivatives. This compound demonstrated an EC50 of 70 nM in an in vitro assay measuring the fold increase of glucokinase activity at a 5.0 mM glucose concentration.

The broader class of benzamide derivatives has been investigated for their effects on other enzyme systems, notably cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).

Certain N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and Topo I. nih.gov In one study, the optimal compound, 1H-30, demonstrated a more potent inhibitory effect on COX-2 than the reference drug tolfenamic acid and I-1, and also exhibited superior inhibition of Topo I compared to I-1. nih.gov This dual inhibition is significant as it targets both inflammation and tumor progression pathways. nih.gov The anti-inflammatory mechanism of selective COX-2 inhibitors is well-established and often involves the inhibition of the NF-κB pathway. nih.gov

The structure-activity relationship of various compounds as COX-2 inhibitors has been explored. For instance, the selectivity of inhibition can be dependent on the position of a methylsulfonyl (SO2Me) group on the phenyl ring. nih.gov The development of selective COX-2 inhibitors is a key area of research to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Benzamide Analogs

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| FM4 | COX-2 | 0.74 | - |

| FM10 | COX-2 | 0.69 | - |

| Compound 4b | COX-2 | 0.86 | >116.28 |

| Celecoxib | COX-2 | 1.29 | >77.52 |

Data sourced from multiple studies on various benzamide and related derivatives. mdpi.commdpi.com

Receptor and Ion Channel Modulation Research

The interaction of benzamide derivatives with ion channels represents another important area of pharmacological research.

Research into N-pyridyl and pyrimidine (B1678525) benzamides has identified these compounds as openers of the KCNQ2/Q3 potassium channels. These channels are crucial in controlling neuronal excitability, and their activation is a therapeutic strategy for epilepsy. A screening program led to the identification of several active compounds.

One of the most potent compounds identified was N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (Compound 12), which exhibited an EC50 of 0.38 μM and was selective for KCNQ2/Q3 channels. Following this, another compound, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (Compound 51), was developed and advanced to clinical studies. The structure-activity relationship studies indicated that the N-(pyridine-3-yl)benzamide core was essential for KCNQ agonist activity.

Antimicrobial Investigations (In Vitro)

The antimicrobial potential of benzamide derivatives has been evaluated against a range of bacterial and fungal pathogens.

New series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides have demonstrated a broad spectrum of antimicrobial activity. In one study, these compounds were effective against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL. Another study on N-benzamide derivatives reported significant activity against B. subtilis and E. coli, with MIC values as low as 3.12 and 6.25 µg/mL for the most active compounds. nanobioletters.com

Furthermore, some 2-phenethylbenzoyl thiourea (B124793) derivatives have been screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. researchgate.net The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the aromatic rings. For instance, compounds with electron-withdrawing groups have shown promising antibacterial and antifungal activity. cbijournal.com

Table 2: In Vitro Antimicrobial Activity of Selected Benzamide Analogs

| Compound | Microorganism | MIC (µg/mL) |

| Benzamide derivative 1d | Drug-resistant B. subtilis | 1.95 |

| Benzamide derivative 1d | B. subtilis | 3.9 |

| Benzamide derivative 1d | S. aureus | 7.8 |

| Compound 5a | E. coli | 3.12 |

| Compound 5a | B. subtilis | 6.25 |

| Compound 6b | E. coli | 3.12 |

| Compound 6c | B. subtilis | 6.25 |

Data compiled from studies on various N-substituted benzamide derivatives. nanobioletters.com

Antibacterial Spectrum and Selectivity (e.g., Gram-positive bacteria)

Research into the antibacterial properties of N-phenethylbenzamide derivatives, which are structurally similar to this compound, has revealed promising activity, particularly against Gram-positive bacteria. A study investigating compounds isolated from Piper betle stems identified several N-phenethylbenzamide derivatives with notable antimicrobial effects. nih.govtandfonline.com These compounds demonstrated potential inhibitory activity against Gram-positive bacteria such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL. nih.govtandfonline.comresearchgate.net

Similarly, studies on N-phenylbenzamides have also highlighted their efficacy against Gram-positive bacteria like Staphylococcus aureus. nih.gov The antibacterial activity of these compounds is influenced by their chemical structure, with certain substitutions on the benzamide scaffold enhancing their potency. nih.gov

Table 1: Antibacterial Activity of N-phenethylbenzamide Derivatives

| Compound/Analog | Target Bacteria (Gram-positive) | Activity (MIC) | Source(s) |

| Piperbetamides A, C, D | Listeria monocytogenes | 16-32 µg/mL | nih.govtandfonline.com |

| Piperbetamides A, C, D | Methicillin-resistant Staphylococcus aureus | 16-32 µg/mL | nih.govtandfonline.com |

| N-phenylbenzamide derivatives | Staphylococcus aureus | - | nih.gov |

Mechanisms of Action against Microbial Targets

The precise mechanisms through which this compound and its analogs exert their antibacterial effects are a subject of ongoing investigation. However, research on N-phenylbenzamides provides some insights into their potential modes of action. It is suggested that the interaction of these compounds with Gram-positive bacteria is primarily governed by electrostatic interactions with the bacterial cell wall. nih.gov The thick and relatively impermeable nature of the Gram-positive cell wall may prevent the molecules from entering the cell, leading to an external mode of action. nih.gov

In contrast, for Gram-negative bacteria, which possess a thinner cell wall, the antibacterial activity of N-phenylbenzamide analogs appears to depend more on hydrophobic and steric properties, suggesting that these molecules can penetrate the cell and interact with internal targets. nih.gov The specific molecular targets within the bacteria, for both Gram-positive and Gram-negative species, are yet to be fully elucidated.

Antifungal and Antiviral Activity Research

In addition to their antibacterial properties, N-phenethylbenzamide derivatives have also been evaluated for their antifungal and antiviral activities.

Antifungal Activity: Studies have shown that N-phenethylbenzamide derivatives possess antifungal properties. For instance, compounds isolated from Piper betle were tested against the yeast Candida albicans, a common human fungal pathogen. nih.govtandfonline.com Similarly, other research on N-phenylbenzamide derivatives has confirmed their activity against Candida albicans. nih.gov

Antiviral Activity: A significant body of research has focused on the antiviral potential of N-phenylbenzamide analogs, particularly against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Several novel N-phenylbenzamide derivatives have been synthesized and shown to inhibit the replication of various EV71 strains in vitro at low micromolar concentrations. mdpi.comnih.gov For example, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple EV71 strains with IC50 values ranging from 5.7 to 12 µM. mdpi.comresearchgate.net The antiviral mechanism of these compounds is believed to involve the inhibition of viral replication within the host cell. nih.govscienceopen.com

Table 2: Antiviral Activity of N-phenylbenzamide Analogs against Enterovirus 71 (EV71)

| Compound/Analog | Virus Strain(s) | Activity (IC50) | Source(s) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (multiple strains) | 5.7 - 12 µM | mdpi.comresearchgate.net |

| Various N-phenylbenzamide derivatives | EV71 (strain SZ-98) | < 5.00 µmol/L | nih.govscienceopen.com |

Antiproliferative and Cytotoxicity Research (In Vitro, on Cancer Cell Lines)

The potential of this compound and its analogs as anticancer agents has been explored through in vitro studies on various human cancer cell lines.

Evaluation in Human Cancer Cell Lines (e.g., COR-L23, MCF7, C32)

Research on N-phenylethyl-benzamide derivatives has demonstrated their cytotoxic effects against several human cancer cell lines. In one study, these derivatives exhibited moderate and nonselective cytotoxic activity against human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32) cell lines. While the acridone (B373769) alkaloids tested in the same study showed weak cytotoxicity, the amide derivatives displayed more pronounced effects. mdpi.com

Studies on other benzamide derivatives have also reported cytotoxic activity against the MCF-7 breast cancer cell line. nih.govresearchgate.net For instance, some N-heteroaryl enamino amides and dihydropyrimidinethiones, which contain a benzamide moiety, have been evaluated for their effects on MCF-7 cells. nih.gov

In Vitro Anti-inflammatory Mechanisms (e.g., Prostaglandin (B15479496) E2 inhibition)

The anti-inflammatory potential of benzamide derivatives has been investigated, with a focus on their ability to inhibit the production of Prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drugs. nih.gov

Studies on novel benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have shown them to be potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov mPGES-1 is a critical enzyme in the biosynthesis of PGE2, particularly during inflammation. nih.gov The inhibition of mPGES-1 by these compounds leads to a significant reduction in PGE2 production. nih.gov For example, certain benzimidazole derivatives exhibited IC50 values in the nanomolar range in a cell-free assay for PGE2 production. nih.gov This suggests that a similar mechanism of action could be responsible for any anti-inflammatory effects of this compound and its analogs.

Photosynthetic Electron Transport Inhibition Research

While direct studies on the photosynthetic electron transport (PET) inhibitory activity of this compound are not prevalent in publicly accessible research, the broader class of benzamide derivatives has been a subject of investigation in this area. The photosynthetic electron transport system is a critical biological process and a target for many herbicides. nih.gov

Research into the effects of various chemical compounds on photosynthesis often utilizes isolated chloroplasts and measures the rate of electron flow through different parts of the transport chain. nih.gov For instance, the inhibition of PET is a known mechanism of action for some herbicides. redalyc.orgfrontiersin.org These inhibitors can act on different components of the PET chain, such as Photosystem II (PSII) or the cytochrome b6/f complex. nih.govnih.gov

One study on 3-Acyl-2,4,6-Trihydroxybenzamide derivatives demonstrated their ability to inhibit photosynthetic electron transport. amanote.com This suggests that the benzamide scaffold can be a key pharmacophore for this type of biological activity. The specific nature and position of substituents on the benzamide ring and the N-alkyl group are critical in determining the inhibitory potency and the precise site of action within the PET chain. For example, diphenyl ether herbicides have been shown to inhibit the electron transport chain between the two photosystems. nih.gov

Future research could explore how the specific structural features of this compound, namely the N-ethyl group and the 2-(2-phenylethyl) substituent on the benzoyl ring, influence its potential to interact with and inhibit the photosynthetic electron transport chain.

Antioxidant Activity Research (In Vitro)

The in vitro antioxidant activity of benzamide derivatives is an area of more extensive research. Various studies have synthesized and evaluated a range of N-substituted benzamides for their ability to scavenge free radicals and reduce oxidizing agents. acs.orgnih.gov These studies often employ standard assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay to quantify antioxidant capacity. acs.orgresearchgate.netmdpi.com

A study on amino-substituted benzamide derivatives revealed that the number and position of hydroxy and methoxy (B1213986) groups on the N-aryl ring significantly influence their antioxidant properties. acs.orgnih.gov For instance, a trihydroxy-substituted benzamide was identified as a highly potent antioxidant, even more so than the standard antioxidant butylated hydroxytoluene (BHT). acs.org This highlights the importance of hydroxyl groups in conferring antioxidant activity to the benzamide scaffold. Computational analyses have further supported these findings, indicating that the presence of electron-donating groups enhances antioxidant features. nih.gov

The general methodology for synthesizing these amino-substituted benzamides involves the reduction of corresponding nitro-substituted precursors. acs.org The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Below are interactive data tables summarizing the antioxidant activity of some benzamide analogs from the literature.

Table 1: Antioxidant Activity of Amino-Substituted Benzamide Analogs

| Compound | DPPH Radical Scavenging Activity | FRAP Assay (mmolFe2+/mmolC) |

| Methoxy-substituted benzamide 29 | Not specified | 2307.42 ± 63.87 |

| 2-hydroxy-4-methoxy-benzamide 25 | Not specified | Lower than compound 29 |

| Dimethoxy-substituted benzamide 30 | Not specified | Lower than compound 29 |

| Trimethoxy-substituted benzamide 32 | Not specified | Lower than compound 29 |

| Trihydroxy derivative 26 | Most promising antioxidative potential | Most promising antioxidative potential |

Data sourced from a study on amino-substituted benzamide derivatives. acs.org

Table 2: Antioxidant Activity of Benzimidazole/Benzothiazole-2-Carboxamides

| Compound | Antiproliferative Activity (IC50) | Antioxidant Activity |

| Trimethoxy substituted benzimidazole-2-carboxamide 8 | 0.6–2.0 µM | Not specified as most potent |

| Trihydroxy substituted benzothiazole-2-carboxamide 29 | Not specified | Most promising antioxidant |

Data sourced from a study on benzimidazole/benzothiazole-2-carboxamides. researchgate.netmdpi.com

It is important to note that while the data on analogs is informative, the specific antioxidant profile of this compound can only be definitively determined through direct experimental evaluation.

Structure Activity Relationship Sar Analysis and Rational Design Principles for N Ethyl 2 2 Phenylethyl Benzamide Analogs

Influence of N-Ethyl Moiety Structural Variations on Biological Activity

The N-alkyl substituent on the benzamide (B126) nitrogen plays a crucial role in modulating the biological activity of this class of compounds. While specific SAR studies on N-ethyl-2-(2-phenylethyl)benzamide are not extensively documented, general principles can be drawn from related series of bioactive amides.

Variations of the N-alkyl group can significantly impact potency and efficacy. For instance, in a series of 4-methylamphetamine (4-MA) analogs, lengthening the N-alkyl chain from methyl to ethyl, propyl, and butyl resulted in a stepwise decrease in potency at monoamine transporters. nih.gov Specifically, while N-methyl 4-MA was an efficacious releaser at the dopamine (B1211576) transporter (DAT), the N-ethyl, N-propyl, and N-butyl analogs showed reduced or no substrate activity, with some acting as inhibitors instead. nih.gov This suggests that even minor changes to the N-alkyl group, such as increasing its length, can dramatically alter the interaction with the target protein, potentially shifting the pharmacological profile from agonist to antagonist or from a substrate to an inhibitor.

In the context of this compound, replacing the ethyl group with a smaller (methyl) or larger (propyl, butyl) alkyl chain would likely have a profound effect on its biological activity. It is conceivable that the ethyl group represents an optimal size for fitting into a specific binding pocket. Furthermore, introducing branching (e.g., an isopropyl group) or unsaturation (e.g., an allyl group) could further refine the binding affinity and selectivity by introducing steric constraints and additional electronic interactions. mdpi.com In some opioid antagonists, branched N-alkyl chains have been shown to influence selectivity. nih.gov

| Modification of N-Alkyl Moiety | Predicted Effect on Activity | Rationale from Related Studies |

| N-Methyl | Altered potency and efficacy | In 4-MA analogs, N-methylation was optimal for DAT substrate activity. nih.gov |

| N-Propyl/N-Butyl | Likely decreased potency | Lengthening the N-alkyl chain in 4-MA analogs decreased potency at monoamine transporters. nih.gov |

| N-Isopropyl | Potential for altered selectivity | Branched alkyl groups can introduce steric hindrance, affecting receptor binding. nih.gov |

| N-Allyl | May introduce new interactions | Unsaturation can lead to different electronic and hydrophobic interactions. nih.gov |

Effects of Phenylethyl Side Chain Modifications on Potency and Selectivity

In a study of norhydromorphone (B170126) analogs, the introduction of an N-phenethyl group, and subsequent substitution on its phenyl ring, dramatically altered the pharmacological profile. nih.gov For example, moving a nitro substituent from the para to the meta position on the N-phenethyl ring of norhydromorphone converted a potent mu-opioid receptor (MOR) agonist into a MOR antagonist. nih.gov This highlights the sensitivity of receptor interactions to the electronic and steric properties of this moiety.

For this compound analogs, substitutions on the phenyl ring of the phenylethyl group could be explored. The introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., halogens, nitro) at the ortho, meta, or para positions would alter the electronic distribution and potential for hydrogen bonding, thereby influencing target engagement. nih.gov Furthermore, modifying the ethyl linker, for instance by shortening, lengthening, or introducing rigidity (e.g., through cyclopropanation or double bonds), would change the spatial relationship between the two aromatic rings, which is often a critical determinant of biological activity.

| Modification of Phenylethyl Side Chain | Predicted Effect on Potency and Selectivity | Rationale from Related Studies |

| Substitution on the Phenyl Ring | High impact on activity and functional profile | In norhydromorphone analogs, positional isomers of substituents on the N-phenethyl ring led to dramatic shifts from agonist to antagonist activity. nih.gov |

| Lengthening/Shortening Ethyl Linker | Altered spatial orientation and binding | The distance between pharmacophoric elements is crucial for optimal receptor interaction. |

| Introducing Rigidity (e.g., double bond) | Conformational restriction, potentially increasing affinity | Reducing the conformational flexibility can lock the molecule in a bioactive conformation, leading to higher potency. |

Impact of Substituents on the Benzamide Phenyl Ring on Activity Profiles

The substitution pattern on the benzamide phenyl ring is a well-established modulator of activity in many benzamide-containing drugs. In a study on a class of benzamide ligands for the D4 dopamine receptor, substituents on the benzamide ring were found to indirectly mediate interactions with the receptor. nih.gov Specifically, polar hydrogen-bond accepting meta-substituents and hydrogen-bond donating/accepting para-substituents were identified as being important for enhanced binding affinity upon a specific mutation in the receptor. nih.gov

In another study on N-substituted benzamide derivatives as antitumor agents, it was found that a 2-substituent on the phenyl ring that could chelate with a zinc ion was critical for activity. nih.gov Conversely, the presence of a chlorine or nitro group on the same ring was found to significantly decrease the anti-proliferative activity.

| Substituent on Benzamide Phenyl Ring | Predicted Effect on Activity Profile | Rationale from Related Studies |

| Polar groups (e.g., -OH, -NH2) at meta/para | Potential for enhanced binding affinity | In D4 ligands, such groups were beneficial for receptor interaction. nih.gov |

| Chelating groups (e.g., 2-OH) | May be critical for activity depending on the target | For some enzyme inhibitors, a chelating group is essential for binding to a metal ion in the active site. nih.gov |

| Halogens (e.g., -Cl) | May decrease activity depending on the target and position | In some antitumor benzamides, chlorine substitution was detrimental to activity. |

| Electron-donating/withdrawing groups | Modulation of electronic properties and binding | The electronic nature of substituents can fine-tune interactions with the biological target. nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

The molecule this compound is chiral if the benzamide ring is substituted at a position other than the para-position relative to the phenylethyl group, or if the phenylethyl side chain itself contains a chiral center. For instance, if a methyl group were to be introduced at the benzylic position of the phenylethyl side chain (i.e., N-ethyl-2-(2-phenylpropyl)benzamide), this would create a chiral center.

Rational Design Principles for Enhanced Biological Activity

Based on the SAR principles extrapolated from related compound series, several rational design strategies can be proposed to enhance the biological activity of this compound analogs.

Optimization of the N-Alkyl Group: The N-ethyl group appears to be a good starting point. However, systematic exploration of small alkyl groups (methyl, propyl) and branched or unsaturated substituents (isopropyl, allyl) could lead to improved potency and selectivity. The goal would be to find the optimal size and shape of this substituent to maximize favorable interactions within the binding pocket.

Systematic Substitution of the Aromatic Rings: Both the benzamide phenyl ring and the phenyl ring of the phenylethyl moiety are prime candidates for substitution. A matrix-based approach, exploring a range of electron-donating and electron-withdrawing groups at various positions, could identify key "hotspots" for interaction. For example, introducing polar groups capable of forming hydrogen bonds could significantly enhance binding affinity if a corresponding donor or acceptor is present in the target protein. nih.govnih.gov

Conformational Constraint: The flexibility of the phenylethyl linker could be reduced to lock the molecule into a more bioactive conformation. This could be achieved by introducing double bonds or by incorporating the linker into a cyclic system. Such rigidification often leads to an increase in potency by reducing the entropic penalty of binding.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, without losing the essential interactions required for biological activity. For example, a phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene.

Stereochemical Control: For any chiral analogs, stereoselective synthesis and evaluation of the individual enantiomers is crucial. This will ensure that the observed activity is attributed to the correct stereoisomer and will help in designing more potent and selective compounds by focusing on the more active enantiomer.

By applying these rational design principles, it is possible to systematically navigate the chemical space around this compound to develop analogs with enhanced biological activity and a more desirable pharmacological profile.

Future Directions and Emerging Research Avenues for N Ethyl 2 2 Phenylethyl Benzamide

Exploration of Biologically Relevant Metabolites and Their Activities

A crucial next step in the comprehensive evaluation of N-ethyl-2-(2-phenylethyl)benzamide is the identification and characterization of its metabolites. The metabolic fate of a compound can significantly influence its efficacy, duration of action, and potential for toxicity. For instance, the parent compound, benzoic acid, is known to be metabolized into benzoyl-CoA, which is subsequently converted to hippuric acid before excretion wikipedia.org. Understanding the metabolic pathways of this compound will be critical.

Table 1: Hypothetical Metabolic Pathway of this compound

| Metabolic Reaction | Potential Metabolite | Anticipated Biological Activity |

| N-dealkylation | 2-(2-phenylethyl)benzamide | May retain or have altered activity compared to the parent compound. |

| Hydroxylation of the phenylethyl group | N-ethyl-2-(2-(hydroxyphenyl)ethyl)benzamide | Could lead to increased polarity and facilitate excretion; activity may be altered. |

| Hydroxylation of the benzamide (B126) ring | N-ethyl-2-(2-phenylethyl)hydroxybenzamide | May impact binding affinity and selectivity for biological targets. |

| Glucuronidation or Sulfation | Conjugated metabolites | Likely to be inactive and readily excreted. |

Integration of Omics Technologies in Mechanistic Studies

To elucidate the mechanism of action of this compound at a systemic level, the integration of "omics" technologies is indispensable. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by the compound. omicstutorials.comnih.govbiobide.comnih.gov

Future studies should employ these technologies to identify the cellular pathways and networks modulated by this compound. For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in response to treatment, while proteomics could identify alterations in protein levels and post-translational modifications. nih.govnih.govresearchgate.net Metabolomics would offer insights into the compound's impact on cellular metabolism. nih.govnih.gov The integrated analysis of these multi-omics datasets will be crucial for identifying novel drug targets, understanding off-target effects, and discovering biomarkers for predicting treatment response. omicstutorials.comnih.gov

Advanced Computational Methodologies for Lead Optimization and De Novo Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. patsnap.comdanaher.com For this compound, advanced computational methodologies can be employed for lead optimization and the de novo design of new analogs with improved properties. patsnap.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the structural features of this compound analogs with their biological activity. patsnap.com Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its biological target(s), guiding the design of more potent and selective inhibitors. patsnap.com Furthermore, the application of artificial intelligence and machine learning algorithms can facilitate the exploration of vast chemical spaces to identify novel scaffolds with desired pharmacological profiles. nih.govasebio.com

Table 2: Computational Approaches for the Optimization of this compound

| Methodology | Application | Expected Outcome |

| 3D-QSAR | Predict the activity of novel analogs. | Identification of key structural features for activity. |

| Molecular Docking | Predict the binding mode to target proteins. | Understanding of ligand-protein interactions. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes. |

| De Novo Design | Generate novel molecular structures with desired properties. | Discovery of new chemical scaffolds. |

Development of this compound as Chemical Probes for Target Validation

The development of this compound and its analogs as chemical probes could be a valuable strategy for target identification and validation. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in a cellular or in vivo context.

Future efforts could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein. Radiolabeled derivatives of benzamides have also been successfully developed as imaging agents for conditions like malignant melanoma, suggesting a similar potential for this compound. koreascience.kr These chemical probes would be instrumental in confirming the molecular target(s) of the compound and elucidating its mechanism of action.

Multi-target Profiling and Polypharmacology Research

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that compounds acting on multiple targets may offer superior efficacy for complex diseases. nih.govasebio.comnih.govprocure-oncology.comsemanticscholar.org It is plausible that this compound exerts its biological effects through interactions with multiple proteins.